3-Chloro-4-(4-fluorophenyl)pyridine CAS 1214367-78-8
3-Chloro-4-(4-fluorophenyl)pyridine CAS 1214367-78-8
An In-depth Technical Guide to 3-Chloro-4-(4-fluorophenyl)pyridine (CAS 1214367-78-8)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-(4-fluorophenyl)pyridine, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document elucidates its physicochemical and spectroscopic properties, explores its chemical reactivity with a focus on palladium-catalyzed cross-coupling reactions, and contextualizes its application within modern drug discovery. Detailed experimental protocols, safety and handling procedures, and a discussion of the strategic importance of its structural motifs are provided to empower scientists in leveraging this versatile intermediate for the synthesis of novel chemical entities.
Introduction and Strategic Significance
3-Chloro-4-(4-fluorophenyl)pyridine is a substituted pyridyl aromatic compound that has garnered interest as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The strategic value of this molecule is derived from the unique combination of its structural features:
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A Pyridine Core: The pyridine ring is a ubiquitous scaffold in numerous biologically active compounds, capable of acting as a hydrogen bond acceptor and engaging in various interactions with biological targets.[1]
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A Reactive Chlorine Substituent: Positioned at the 3-position of the pyridine ring, the chlorine atom serves as a handle for C-C and C-N bond formation, most notably through transition metal-catalyzed cross-coupling reactions. While less reactive than its bromine or iodine analogs, the chloro-substituent offers a balance of stability and reactivity, often requiring more advanced catalytic systems which can provide greater synthetic control.[2]
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A Fluorinated Phenyl Group: The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][3] The 4-fluorophenyl moiety can significantly enhance metabolic stability by blocking sites of oxidative metabolism, modulate lipophilicity to improve membrane permeability, and alter pKa to optimize target binding and pharmacokinetic profiles.[1][3]
The convergence of these features makes 3-Chloro-4-(4-fluorophenyl)pyridine a valuable starting material for constructing libraries of novel compounds for screening and lead optimization in drug discovery programs. Its structural analogs have been incorporated into clinically significant therapeutics, underscoring the importance of this chemical class.[4][5]
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in synthesis and analysis.
Physicochemical Properties
The key physicochemical data for 3-Chloro-4-(4-fluorophenyl)pyridine are summarized below.
| Property | Value |
| CAS Number | 1214367-78-8 |
| Molecular Formula | C₁₁H₇ClFN |
| Molecular Weight | 207.63 g/mol |
| Appearance | Expected to be a white to off-white solid |
| SMILES | C1=CC(=CC=C1F)C2=CN=C(C=C2)Cl |
| InChI Key | Inferred from structure; specific key not found |
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signature |
| ¹H NMR | Signals expected in the aromatic region (δ 7.0-9.0 ppm). Protons on the fluorophenyl ring will appear as doublets or triplets with coupling to fluorine. Pyridine protons will show characteristic shifts and couplings. |
| ¹³C NMR | Aromatic carbons will appear in the δ 110-160 ppm range. The carbon attached to fluorine will show a large C-F coupling constant (¹JCF), while adjacent carbons will show smaller couplings (²JCF, ³JCF). The carbon attached to chlorine will also be distinct. |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom on the phenyl ring, likely appearing as a triplet or doublet of doublets due to coupling with ortho and meta protons. |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic, ~3100-3000 cm⁻¹), C=C and C=N stretching (aromatic, ~1600-1450 cm⁻¹), C-F stretching (~1250-1100 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹).[6] |
| Mass Spectrometry (EI-MS) | The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom. Fragmentation would likely involve the loss of Cl, HCl, or cleavage of the bond between the two aromatic rings.[8] |
Protocol 1: General Procedure for Spectroscopic Analysis
This protocol is adapted from standard methodologies for similar small molecules.[6]
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NMR Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
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NMR Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable spectrometer (e.g., 400 MHz or higher).[7]
-
IR Sample Preparation: Prepare a thin, transparent pellet by grinding a small amount of the solid sample with potassium bromide (KBr) powder.
-
IR Acquisition: Obtain the FT-IR spectrum using a standard spectrometer.[8]
-
MS Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) for analysis by a mass spectrometer, typically coupled to a GC or LC system.
Chemical Reactivity and Synthetic Protocols
The synthetic utility of 3-Chloro-4-(4-fluorophenyl)pyridine is dominated by the reactivity of its C-Cl bond in palladium-catalyzed cross-coupling reactions.
Principles of Reactivity in Cross-Coupling
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is governed by the strength of the carbon-halogen bond. The generally accepted order of reactivity is I > Br > Cl > F.[2] This trend is inversely correlated with the bond dissociation energy, which makes the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more challenging for chlorides compared to bromides.[2]
Consequently, reactions involving aryl chlorides typically require more robust catalytic systems. The causality for this choice lies in the need to facilitate the difficult oxidative addition step. This is achieved by using:
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Electron-rich, bulky phosphine ligands: Ligands such as RuPhos, SPhos, or BrettPhos increase the electron density on the palladium(0) center, promoting its insertion into the strong C-Cl bond.[9][10]
-
Higher reaction temperatures: To provide the necessary activation energy for the oxidative addition step.[11]
The 3-position on the pyridine ring is an active site for electrophilic reactions involving the palladium catalyst.[11]
Suzuki-Miyaura Coupling: A Key Transformation
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds and is highly relevant for elaborating the 3-Chloro-4-(4-fluorophenyl)pyridine scaffold.[12]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Self-Validating Suzuki-Miyaura Coupling
This general protocol for coupling an arylboronic acid with 3-Chloro-4-(4-fluorophenyl)pyridine is designed to be self-validating through in-process controls.
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System Inertion (Trustworthiness Pillar): To a dry Schlenk flask or reaction vial, add 3-Chloro-4-(4-fluorophenyl)pyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a strong base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv). Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This step is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligands, which would otherwise lead to catalyst deactivation and failed reaction.
-
Reagent Addition: Add the palladium precatalyst (e.g., RuPhos Pd G3, 2-4 mol%) and the ligand (if not using a precatalyst). Add a degassed solvent mixture (e.g., 1,4-dioxane/water 10:1) via syringe.[13] The use of a pre-catalyst is often preferred as it provides a well-defined, air-stable source of the active catalyst, ensuring reproducibility.[9][10]
-
Reaction Execution: Heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring.
-
In-Process Validation: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) at set time points (e.g., 2h, 6h, 24h). The disappearance of the starting material (3-Chloro-4-(4-fluorophenyl)pyridine) and the appearance of the product spot/peak validates that the reaction is proceeding. The ratio of product to starting material provides a quantitative measure of conversion.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Final Validation: Confirm the structure and purity of the final product using the spectroscopic methods outlined in Section 2.2.
Applications in Drug Discovery and Medicinal Chemistry
The 3-Chloro-4-(4-fluorophenyl)pyridine scaffold is a privileged structure in medicinal chemistry. Its derivatives are explored for a wide range of therapeutic targets.
A Scaffold for Kinase Inhibitors
A prominent application of related structures is in the development of kinase inhibitors for oncology. For example, the N-(3-chloro-4-fluorophenyl) moiety is a key component of several FDA-approved tyrosine kinase inhibitors used to treat non-small cell lung cancer, such as Gefitinib and Afatinib.[4] This part of the molecule often binds in the hinge region of the ATP-binding pocket of kinases. The strategic placement of the chloro and fluoro substituents is crucial for optimizing potency and selectivity.
Diagram 2: Synthetic Logic from Building Block to Bioactive Molecule
Caption: Logical workflow from a versatile building block to a complex target molecule.
The Role of Fluorine in Pharmacokinetics
The 4-fluorophenyl group is not merely a placeholder but a strategic element. As previously mentioned, fluorine can block metabolic soft spots. For instance, if the para-position of the phenyl ring were unsubstituted, it would be susceptible to cytochrome P450-mediated hydroxylation, a common metabolic pathway leading to rapid clearance. The presence of the strong C-F bond prevents this, potentially increasing the drug's half-life and bioavailability.[1][14]
Safety, Handling, and Storage
As a halogenated aromatic compound, 3-Chloro-4-(4-fluorophenyl)pyridine requires careful handling. The following information is synthesized from safety data for structurally related chemicals.[15][16][17]
Table 3: Hazard Identification and Precautionary Measures
| Category | GHS Classification (Anticipated) | Precautionary Statements (Anticipated) |
| Acute Toxicity | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.[15] | P261: Avoid breathing dust/fume.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection.[15] |
| Skin Irritation | H315: Causes skin irritation.[15] | P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | H319: Causes serious eye irritation.[15] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] |
| Target Organ Toxicity | H335: May cause respiratory irritation.[16] | P271: Use only outdoors or in a well-ventilated area.[15] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure that eyewash stations and safety showers are readily accessible.[16][17]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[15]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contamination occurs.
-
Respiratory Protection: If engineering controls are insufficient, use a full-face respirator with an appropriate cartridge.[15]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store locked up.[16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
3-Chloro-4-(4-fluorophenyl)pyridine emerges as a high-value synthetic intermediate, strategically designed for applications in medicinal chemistry and drug discovery. Its reactivity in cross-coupling reactions, combined with the favorable pharmacokinetic properties imparted by the fluorophenyl moiety, makes it a powerful tool for accessing novel chemical space. By understanding its reactivity, employing robust and validated synthetic protocols, and adhering to strict safety guidelines, researchers can effectively harness the potential of this versatile building block to drive innovation in the development of new therapeutics.
References
-
Biscoe, M. R., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PubMed. Available at: [Link][9][10]
-
Biscoe, M. R., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available at: [Link][9][10]
-
MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Available at: [Link][11]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Fluorinated Pyridine Derivatives in Modern Drug Discovery. Available at: [Link][1]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link][13]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Pyridines in Modern Drug Discovery. Available at: [Link][3]
-
Duckett, C. J., et al. (2006). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. PubMed. Available at: [Link][14]
-
MDPI. (2025). N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. Available at: [Link][4]
-
Reich, H. (n.d.). NMR Spectroscopy. Organic Chemistry Data. Available at: [Link][7]
-
Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available at: [Link][5]
-
University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link][8]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
